Teludipine Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de teludipine est un dérivé de la dihydropyridine qui agit comme un bloqueur des canaux calciques. Il est principalement utilisé comme agent antihypertenseur et cardiovasculaire. Le composé a montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses in vitro et in vivo .

Méthodes De Préparation

Le chlorhydrate de teludipine peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du diéthyl 2,6-diméthyl-4-(3-nitrophényl)-1,4-dihydropyridine-3,5-dicarboxylate avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate de teludipine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.

Substitution : Le chlorhydrate de teludipine peut subir des réactions de substitution avec différents réactifs pour former des dérivés substitués.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le chlorhydrate de teludipine a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des bloqueurs des canaux calciques.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.

Médecine : Le chlorhydrate de teludipine est étudié pour ses propriétés antihypertensives et anticancéreuses.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

Le chlorhydrate de teludipine exerce ses effets en bloquant les canaux calciques, ce qui entraîne une diminution des niveaux de calcium intracellulaires. Cette action entraîne la relaxation des cellules musculaires lisses vasculaires, réduisant ainsi la pression artérielle. Le composé inhibe également la prolifération des cellules cancéreuses en se liant au domaine extracellulaire de la proprotéine convertase subtilisine/kéxine de type 9 (PCSK9) et en l'empêchant de se lier à son récepteur .

Applications De Recherche Scientifique

Pharmacological Applications

Calcium Channel Blockade

Teludipine acts as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels. This mechanism is crucial in managing conditions such as hypertension and angina. The compound's IC50 value indicates its potency in blocking these channels, making it a valuable tool in cardiology research .

Multidrug Resistance

Recent studies have indicated that Teludipine may play a role in overcoming multidrug resistance (MDR) in cancer cells. By modulating calcium signaling pathways, it can potentially enhance the efficacy of conventional chemotherapeutic agents against resistant cancer phenotypes .

Research Applications

In Vitro Studies

Teludipine is frequently utilized in vitro to study its effects on various cell lines exhibiting MDR traits. Researchers have observed that treatment with Teludipine leads to significant alterations in cellular responses, providing insights into its potential as an adjunct therapy in cancer treatment .

Mechanistic Investigations

The compound's ability to alter intracellular calcium levels has made it a candidate for studies investigating the underlying mechanisms of cardiovascular diseases. By examining how Teludipine affects smooth muscle contraction and cardiac myocyte function, researchers aim to elucidate its therapeutic potential .

Clinical Research and Case Studies

Cardiovascular Studies

Clinical trials have explored the use of Teludipine in patients with hypertension. Preliminary results suggest that it effectively lowers blood pressure with a favorable side effect profile compared to traditional therapies. These findings are documented in various clinical research publications .

Cancer Treatment Trials

Several case studies have reported on the use of Teludipine in combination with standard chemotherapy regimens for patients with resistant tumors. Results indicate improved outcomes, highlighting its potential role in enhancing drug sensitivity .

Data Summary

Mécanisme D'action

Teludipine hydrochloride exerts its effects by blocking calcium channels, which leads to a decrease in intracellular calcium levels. This action results in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure. The compound also inhibits the proliferation of cancer cells by binding to the extracellular domain of the proprotein convertase subtilisin/kexin type 9 (PCSK9) and preventing it from binding to its receptor .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de teludipine est similaire à d'autres bloqueurs des canaux calciques tels que l'amlodipine, la nifédipine et la felodipine. il est unique dans son affinité de liaison spécifique et ses propriétés anticancéreuses potentielles. Les composés similaires comprennent :

Amlodipine : Un autre bloqueur des canaux calciques de la dihydropyridine utilisé principalement pour l'hypertension et l'angine de poitrine.

Nifédipine : Un bloqueur des canaux calciques bien connu utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Felodipine : Utilisé pour le traitement de l'hypertension et de l'angine de poitrine, similaire à la nifédipine

Le chlorhydrate de teludipine se distingue par son double rôle d'agent antihypertenseur et son potentiel en thérapie anticancéreuse.

Activité Biologique

Teludipine hydrochloride, also known as GR53992B, is a novel dihydropyridine derivative primarily recognized for its role as a calcium channel blocker. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of anti-infection and cancer treatment.

- Molecular Formula : C₁₈H₁₈ClN₃O₄

- Molecular Weight : 363.80 g/mol

- Solubility : Lipophilic, indicating a preference for non-polar environments.

Biological Activity

Teludipine exhibits a range of biological activities that can be categorized into several key areas:

1. Calcium Channel Inhibition

Teludipine functions as a calcium channel blocker, which is critical in regulating calcium influx in various tissues. This mechanism plays a vital role in:

- Cardiovascular Health : By inhibiting calcium channels, Teludipine can reduce vascular resistance and lower blood pressure.

- Neuronal Signaling : The modulation of calcium levels affects neurotransmitter release and neuronal excitability.

2. Anti-Infection Properties

Research indicates that Teludipine possesses significant anti-infective properties against various pathogens:

- Bacterial Infections : Effective against strains exhibiting multidrug resistance.

- Viral Infections : Demonstrated activity against viruses such as HIV, HSV, and Influenza .

3. Apoptosis and Cancer Therapy

Teludipine has shown promise in inducing apoptosis in cancer cells through several pathways:

- Cell Cycle Regulation : It affects the cell cycle by targeting specific checkpoints, leading to cell death in malignant cells.

- Signal Transduction Pathways : Modulates pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell survival and proliferation .

4. Immunomodulatory Effects

The compound influences immune responses by interacting with various immune receptors and pathways:

- Inflammatory Response : It modulates the activity of cytokines and immune cell signaling, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Case Study: Teludipine's Efficacy Against Multidrug-Resistant Bacteria

A study conducted on the efficacy of Teludipine against multidrug-resistant strains highlighted its potential as an alternative therapeutic agent. The results indicated a significant reduction in bacterial load when administered in vitro, showcasing its role as an effective antibiotic.

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that Teludipine's action involves:

- Inhibition of Protein Kinases : Disruption of kinase signaling pathways that promote cell survival.

- Alteration of Gene Expression : Influences genes associated with apoptosis and inflammation.

Propriétés

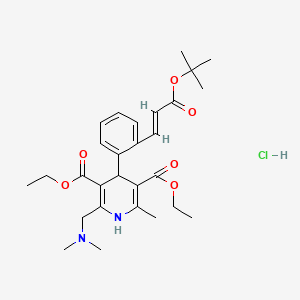

IUPAC Name |

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCXIGDNRMWGI-GEEYTBSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108700-03-4 | |

| Record name | Teludipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108700034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELUDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6B96QLKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.